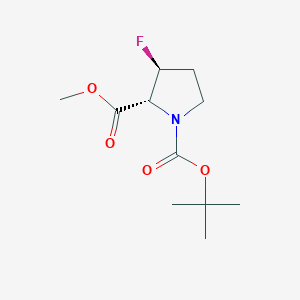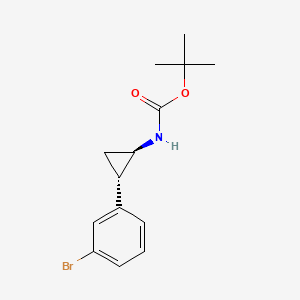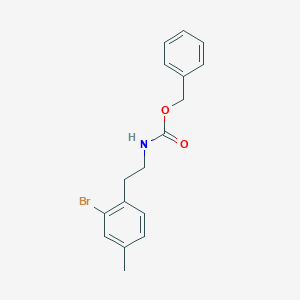
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyclopropyl group, which is known for imparting unique chemical properties due to its ring strain and electronic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylacetic acid and allyl chloroformate.
Formation of Intermediate: Cyclopropylacetic acid is first converted to its corresponding amide using an appropriate amine under standard amide formation conditions.
Introduction of Allyloxycarbonyl Group: The intermediate amide is then reacted with allyl chloroformate in the presence of a base like triethylamine to introduce the allyloxycarbonyl protecting group.
Final Product Formation: The protected intermediate undergoes deprotection and subsequent purification to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, while the allyloxycarbonyl group may participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-cyclopropylpropanoic acid: Lacks the allyloxycarbonyl group, making it less versatile in synthetic applications.
(S)-2-(((Methoxy)carbonyl)amino)-3-cyclopropylpropanoic acid: Similar structure but with a methoxy group instead of an allyloxy group, which can affect its reactivity and interactions.
Uniqueness
(S)-2-(((Allyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid is unique due to the presence of both the cyclopropyl and allyloxycarbonyl groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for diverse applications in research and industry.
Propriétés
IUPAC Name |
(2S)-3-cyclopropyl-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-5-15-10(14)11-8(9(12)13)6-7-3-4-7/h2,7-8H,1,3-6H2,(H,11,14)(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPAHRAOHAYQQS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Azaspiro[3.4]octan-1-one](/img/structure/B8148204.png)









